molecular formula C19H19BrN2O3 B2798211 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921518-78-7

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Número de catálogo: B2798211
Número CAS: 921518-78-7
Peso molecular: 403.276
Clave InChI: YXOJWGQOCCDBTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS 921518-78-7) is a chemical compound with the molecular formula C 19 H 19 BrN 2 O 3 and a molecular weight of 403.27 g/mol . This benzamide derivative features a benzoxazepin core structure, a scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the tetrahydrobenzoxazepin structure are frequently investigated for their potential to modulate various biological targets . The specific brominated benzamide substituent may influence the compound's binding affinity and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening campaigns, as a building block for the synthesis of more complex molecules, or in the development of novel protease inhibitors and other targeted therapies . Its structural characteristics suggest potential for exploring pathways involving protein-protein interactions and allosteric modulation. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or animal consumption of any kind .

Propiedades

IUPAC Name

3-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJWGQOCCDBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple steps. One common approach is the bromination of a precursor compound followed by the formation of the benzamide group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield a more oxidized form of the compound, while substitution may result in the replacement of the bromine atom with another functional group.

Aplicaciones Científicas De Investigación

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Ring

Compound A : N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₁₆H₁₆BrNO₄
  • Molecular Weight : 366.21 g/mol
  • Key Differences :
    • Replaces the benzoxazepin core with a 3,4,5-trimethoxybenzamide group.
    • Lacks the tetrahydro-1,5-benzoxazepin scaffold, reducing structural complexity.
    • Crystal packing dominated by N–H···O hydrogen bonds along the [101] axis .
Compound B : 2,6-Difluoro-N-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Benzamide
  • Molecular Formula : C₁₉H₁₈F₂N₂O₃
  • Molecular Weight : 360.36 g/mol
  • Key Differences :
    • Fluorine atoms at benzamide positions 2 and 6 reduce molecular weight (vs. 389.24 g/mol for the target compound).
    • Fluorine’s electronegativity may alter electronic properties and metabolic stability compared to bromine .

Modifications on the Benzoxazepin Core

Compound C : 2-Methyl-N-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-8-yl)Propanamide
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • Key Differences: Replaces benzamide with a smaller 2-methylpropanamide group.
Compound D : 4-tert-Butyl-N-(3,3,5-Trimethyl-4-Oxo-2,3,4,5-Tetrahydro-1,5-Benzoxazepin-7-yl)Benzamide
  • Molecular Formula : C₂₃H₂₈N₂O₃
  • Molecular Weight : 380.48 g/mol
  • Key Differences :
    • Substitution at the 7-yl position (vs. 8-yl in the target compound) alters spatial orientation.
    • Bulky tert-butyl group increases steric hindrance, which may affect receptor binding .

Physicochemical and Functional Comparisons

Parameter Target Compound Compound A Compound B Compound C Compound D
Molecular Weight (g/mol) 389.24 366.21 360.36 290.36 380.48
Halogen Substituent Br (Position 3) Br (Position 4) F (Positions 2,6) None None
Core Structure Benzoxazepin Trimethoxybenzamide Benzoxazepin Benzoxazepin Benzoxazepin
Key Functional Groups Bromobenzamide Methoxy groups Difluorobenzamide Methylpropanamide tert-Butylbenzamide

Structural Implications :

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in target binding compared to fluorine .
  • Positional Isomerism : The 7-yl vs. 8-yl substitution in Compound D could lead to divergent biological activities due to altered spatial interactions .

Actividad Biológica

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromine atom and a benzamide moiety attached to a tetrahydro-benzoxazepine framework. This unique combination may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit significant antitumor activity. For instance:

  • A series of related compounds demonstrated potent cytotoxicity against various human tumor xenografts in vivo. These agents were effective against breast carcinoma and prostate adenocarcinoma models, achieving complete tumor remission in some cases at maximum tolerable doses with relatively low toxicity .

The mechanism of action for compounds in this class often involves:

  • DNA Interstrand Cross-Linking : This mechanism leads to substantial G2/M phase arrest in cancer cells.
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Targeting Specific Kinases : Some studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and survival .

Case Studies

A notable case study involved the evaluation of a closely related compound's efficacy against human breast carcinoma MX-1 xenograft models. The results showed:

  • Complete Tumor Remission : Achieved with specific derivatives at high doses.
  • Low Toxicity Profile : Indicating potential for clinical application without significant adverse effects.

Comparative Data Table

Compound NameActivity TypeModel UsedEfficacyToxicity
3-bromo-N-(3,3,5-trimethyl-4-oxo...)AntitumorMX-1 XenograftComplete RemissionLow
Related Compound AAntitumorPC3 XenograftSignificant SuppressionModerate
Related Compound BAntitumorH1299 CellsG2/M Phase ArrestLow

Q & A

Q. What are the recommended synthetic routes for 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the benzoxazepine core formation, followed by bromination and benzamide coupling. Key steps include:
  • Benzoxazepine ring formation : Cyclization of precursor amines/ketones under reflux with catalysts like acetic acid or p-toluenesulfonic acid .
  • Bromination : Electrophilic substitution using brominating agents (e.g., NBS or Br₂ in controlled conditions) .
  • Benzamide coupling : Amide bond formation via EDC/HOBt-mediated coupling or Schotten-Baumann conditions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating high-purity product (>95%). NMR (¹H/¹³C) and LC-MS are standard for structural validation .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : Test in DMSO, methanol, or aqueous buffers (pH 7.4) using UV-Vis spectroscopy or gravimetric analysis .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative degradation .
  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods confirm identity and crystallinity .

Q. What preliminary biological assays are suitable for evaluating its antitumor potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays. IC₅₀ values <10 μM warrant further study .
  • Selectivity : Compare toxicity in normal cells (e.g., HEK-293) to assess therapeutic index .
  • Mechanistic clues : Perform caspase-3/7 assays to detect apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing by-products?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 3² factorial design can model the impact of temperature (60–100°C) and solvent polarity (THF vs. DMF) on yield .
  • Continuous flow chemistry : Reduces side reactions via precise residence time control. Pilot studies show 20% yield improvement in benzoxazepine synthesis using microreactors .
  • By-product analysis : LC-MS/MS identifies impurities (e.g., debrominated derivatives), guiding reagent stoichiometry adjustments .

Q. What strategies resolve contradictions in biological activity data across similar benzoxazepine derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values of structurally analogous compounds (e.g., 3-fluoro vs. 3-bromo derivatives) to identify structure-activity relationships (SAR). For example, bromine’s electron-withdrawing effect may enhance target binding .
  • Target profiling : Use kinase inhibition panels or proteomics to differentiate off-target effects. A study on N-(5-ethyl-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide revealed selective inhibition of PI3Kα over EGFR .
  • Synergy testing : Evaluate combination therapies (e.g., with paclitaxel) via Chou-Talalay analysis to clarify additive/synergistic effects observed in conflicting reports .

Q. How can computational methods predict binding modes and guide structural modifications?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1 or HDACs). Docking studies on 3-bromo derivatives suggest hydrophobic interactions with the PARP-1 catalytic domain .
  • MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability. For example, benzoxazepine derivatives with longer alkyl chains show higher conformational flexibility, reducing binding affinity .
  • QSAR modeling : Train models with descriptors (e.g., LogP, polar surface area) to prioritize substituents (e.g., 3-CF₃ vs. 3-Br) for synthesis .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.